molecular formula C27H29N5O3S B11607284 N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine

N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine

Cat. No.: B11607284
M. Wt: 503.6 g/mol
InChI Key: NPNJZWVZBXGOJI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazine core, a methoxyphenyl group, and a piperazine sulfonyl moiety. It has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), making it a promising candidate for cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the phthalazine core with a methoxyphenyl derivative under suitable conditions.

    Attachment of the Piperazine Sulfonyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine involves its interaction with cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, which are crucial for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine stands out due to its specific structural features, such as the methoxyphenyl group and the piperazine sulfonyl moiety. These features contribute to its unique biological activity and potential as a CDK inhibitor, distinguishing it from other similar compounds .

Properties

Molecular Formula

C27H29N5O3S

Molecular Weight

503.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-amine

InChI

InChI=1S/C27H29N5O3S/c1-19-8-9-20(18-25(19)36(33,34)32-16-14-31(2)15-17-32)26-23-6-4-5-7-24(23)27(30-29-26)28-21-10-12-22(35-3)13-11-21/h4-13,18H,14-17H2,1-3H3,(H,28,30)

InChI Key

NPNJZWVZBXGOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)N5CCN(CC5)C

Origin of Product

United States

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